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Compound of Interest

Compound Name: (S)-Binapine

Cat. No.: B15340399 Get Quote

(S)-Binapine, with the systematic name (3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4′-Di-t-butyl-4,4′,5,5′-

tetrahydro-3,3′-bi-3H-dinaphtho[2,1-c:1′,2′-e]phosphepin, is a chiral phosphine ligand used in

asymmetric catalysis. This guide provides a summary of its known properties and outlines the

standard methodologies for its full spectroscopic characterization.

Physicochemical Properties
A summary of the available physical and chemical properties of (S)-Binapine is presented in

Table 1.

Property Value Source

CAS Number 528854-26-4

Molecular Formula C₅₂H₄₈P₂ [1]

Molecular Weight 734.89 g/mol [1]

Appearance White to light yellow powder [2]

Melting Point >300 °C (decomposes) [1]

Spectroscopic Data
Detailed experimental spectroscopic data for (S)-Binapine, including ¹H NMR, ¹³C NMR, ³¹P

NMR, mass spectrometry, and specific rotation, are not readily available in the public domain.
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Commercial suppliers confirm the compound's identity via various analytical techniques, but the

specific data is often proprietary. For researchers and drug development professionals

requiring this information, the following sections detail the standard experimental protocols for

obtaining these crucial data points.

Experimental Protocols for Spectroscopic
Characterization
The following are detailed methodologies for the key experiments required to fully characterize

(S)-Binapine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

For (S)-Binapine, ¹H, ¹³C, and ³¹P NMR spectra would be essential.

1. Sample Preparation:

Dissolve approximately 5-10 mg of (S)-Binapine in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, C₆D₆, or CD₂Cl₂). The choice of solvent should be based on the solubility of the

compound and should not have signals that overlap with key regions of the compound's

spectrum.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. The

chemical shifts should be referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

3. ¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer with a broadband probe.

Parameters:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans, as the ¹³C nucleus has a low natural abundance.

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak.

4. ³¹P NMR Spectroscopy:

Instrument: An NMR spectrometer equipped with a multinuclear probe.

Parameters:

Pulse Program: Proton-decoupled experiment.

Spectral Width: Approximately 200 ppm, centered based on the expected chemical shift

for phosphine ligands.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 64-256 scans.

Data Processing: The chemical shifts are typically referenced externally to 85% H₃PO₄.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

1. Technique: High-resolution mass spectrometry (HRMS) using techniques such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is

recommended to confirm the elemental composition.

2. Sample Preparation:

For ESI-MS, dissolve a small amount of (S)-Binapine in a suitable solvent (e.g., acetonitrile

or methanol) at a concentration of approximately 1 µg/mL.

For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-

hydroxycinnamic acid) on a MALDI plate.

3. Data Acquisition:

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their high

resolution and mass accuracy.

Mode: Positive ion mode is typically used for phosphine-containing compounds.

Mass Range: Scan a mass range that includes the expected molecular ion peak (m/z for

[M+H]⁺ would be around 735.3).

Specific Rotation
Specific rotation is a critical parameter for confirming the enantiopurity of a chiral compound.

1. Instrument: A polarimeter.
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2. Sample Preparation:

Accurately weigh a known amount of (S)-Binapine (e.g., 10-20 mg).

Dissolve the sample in a specific volume of a suitable solvent (e.g., chloroform or toluene) in

a volumetric flask to achieve a known concentration (c, in g/100 mL).

3. Measurement:

Calibrate the polarimeter with the pure solvent.

Fill a sample cell of a known path length (l, in decimeters) with the sample solution.

Measure the observed optical rotation (α) at a specific temperature (T, typically 20 or 25 °C)

and wavelength (λ, typically the sodium D-line at 589 nm).

4. Calculation:

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c * l)

Visualizations
The following diagrams illustrate the general workflows for the characterization of a chiral

organic compound like (S)-Binapine.
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Caption: General experimental workflow for the synthesis and characterization of (S)-Binapine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15340399?utm_src=pdf-body-img
https://www.benchchem.com/product/b15340399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15340399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Experiments

Pure (S)-Binapine Sample

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Acquire Spectra

¹H NMR ¹³C NMR ³¹P NMR

Process Data
(FT, Phasing, Baseline Correction)

Spectral Analysis
& Structure Confirmation

Click to download full resolution via product page

Caption: Detailed workflow for NMR spectroscopic analysis of (S)-Binapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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